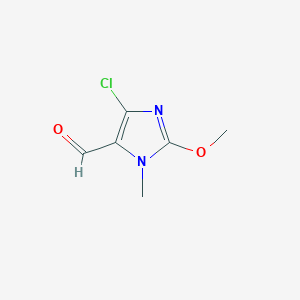

![molecular formula C6H4F2O2S2 B1422577 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid CAS No. 1303890-49-4](/img/structure/B1422577.png)

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid

Descripción general

Descripción

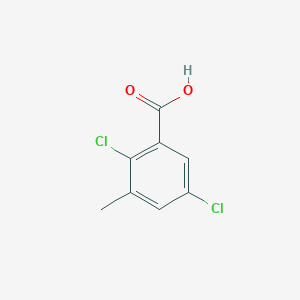

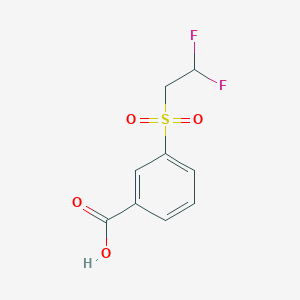

“3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1303890-49-4 . It has a molecular weight of 210.23 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is “3-[(difluoromethyl)sulfanyl]-2-thiophenecarboxylic acid” and its InChI code is "1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10)" . This suggests that the compound has a thiophene ring with a carboxylic acid group and a difluoromethylsulfanyl group attached to it.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 210.23 .Aplicaciones Científicas De Investigación

Photochemical Degradation of Crude Oil Components

Andersson and Bobinger (1996) examined the photochemical degradation of various benzothiophene compounds in aqueous solutions to understand the fate of crude oil components after an oil spill in the oceans. They found that the principal reaction pathway involves oxidation of the methyl groups to carboxylic acids, followed by the opening of the thiophene ring and oxidation of the sulfur atom, eventually leading to 2-sulfobenzoic acid as the ultimate product. This research suggests potential applications of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid in environmental chemistry, especially concerning oil spill remediation and understanding the fate of sulfur compounds in marine environments Andersson & Bobinger, 1996.

Applications in Organic Synthesis and Catalysis

Palladium-Catalyzed Arylation and Decarboxylation

Several studies have explored the use of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid in palladium-catalyzed reactions. For instance, Bheeter et al. (2013) investigated the palladium-catalyzed direct regiospecific arylation of thiophene-2-carboxylates substituted at the 3-position. They achieved in situ decarboxylation to yield 5-arylated thiophene-3-sulfonic amides or esters, highlighting the potential of these compounds in complex organic synthesis Bheeter, Bera, & Doucet, 2013. Similarly, Nakano et al. (2008) reported the perarylation of 3-thiophene- and 3-furancarboxylic acids using a palladium catalyst, leading to tetraarylated products through cleavage of C-H bonds and decarboxylation Nakano, Tsurugi, Satoh, & Miura, 2008.

Catalysis in Condensation Reactions

Tayebi et al. (2011) demonstrated the use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl)ester, as recyclable catalysts for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. The heterogeneous catalyst exhibited excellent reusability without losing catalytic activity, indicating its potential in sustainable and green chemistry applications Tayebi, Baghernejad, Saberi, & Niknam, 2011.

Applications in Materials Science and Chemistry

Synthesis of Polysubstituted Benzothiophenes

Yang et al. (2002) highlighted the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds using thiophene-2-carboxylate. The method involved reactions with ketones, leading to products with potential applications in liquid crystal technology, photochromism, and other functional materials Yang, Shie, Fang, Nandy, Chang, Lu, & Wang, 2002.

Synthesis of Highly Refractive Polyimides

Fukuzaki et al. (2010) synthesized aromatic thiophene-containing diamines and polymerized them with sulfur-containing dianhydrides to produce polyimides with excellent thermal, mechanical, and optical properties. This research underscores the utility of thiophene derivatives in creating advanced materials for various high-performance applications Fukuzaki, Higashihara, Ando, & Ueda, 2010.

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(difluoromethylsulfanyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSJSDSGEMOCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1SC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

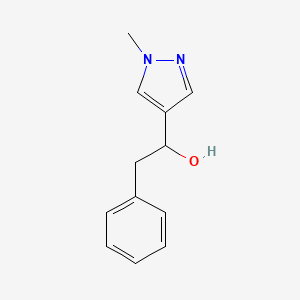

![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)

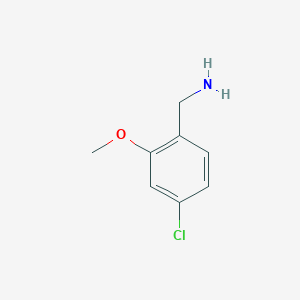

![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)

![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)

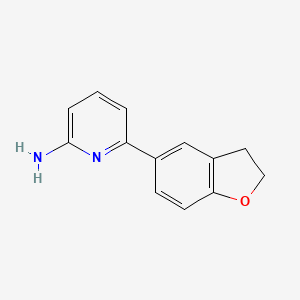

![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)